An In-depth Technical Guide on the Core Mechanism of Action of Indinavir on HIV Protease
An In-depth Technical Guide on the Core Mechanism of Action of Indinavir on HIV Protease
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Indinavir, a cornerstone in the history of highly active antiretroviral therapy (HAART), is a potent peptidomimetic inhibitor of the human immunodeficiency virus (HIV) protease.[1][2][3] This guide provides a detailed examination of its mechanism of action, from the fundamental role of HIV-1 protease in the viral lifecycle to the precise molecular interactions that underpin Indinavir's inhibitory power. We will explore the structural basis of its competitive inhibition, the kinetic parameters defining its efficacy, the molecular genetics of resistance, and the experimental methodologies used to characterize its activity. This document serves as a comprehensive technical resource, synthesizing foundational knowledge with actionable protocols for professionals in the field of antiviral drug development.
The Central Role of HIV-1 Protease in Viral Maturation
The HIV-1 protease (PR) is an aspartyl protease essential for the viral life cycle. It is synthesized as part of the larger Gag and Gag-Pol polyprotein precursors.[4][5] During or shortly after the budding of a new virion from an infected host cell, the protease dimerizes and becomes active.[6] This activation initiates a cascade of proteolytic cleavages at specific sites within the Gag and Gag-Pol polyproteins.[4][7][8]
This process, known as maturation, is critical. It liberates functional viral proteins, including structural components (matrix, capsid, nucleocapsid) and essential enzymes (reverse transcriptase, integrase), from their polyprotein precursors.[9] Without the precise action of HIV-1 protease, these components cannot assemble correctly, resulting in the formation of immature, non-infectious viral particles.[10] Therefore, inhibiting HIV-1 protease is a powerful therapeutic strategy that directly halts the production of infectious virions.[2]
Caption: Role of HIV Protease in the viral lifecycle and the intervention point of Indinavir.
Molecular Mechanism of Indinavir Action
Indinavir functions as a potent and specific competitive inhibitor of HIV-1 and HIV-2 proteases.[2] Its design as a peptidomimetic is central to its mechanism.
Transition-State Analogue
The catalytic mechanism of HIV protease involves the hydrolysis of a peptide bond. Indinavir is engineered as a hydroxyethylene inhibitor, designed to mimic the tetrahedral transition state of the natural peptide substrate during this hydrolysis.[2] This mimicry allows it to bind to the enzyme's active site with an affinity significantly higher than that of the natural Gag-Pol substrate.
Binding to the Active Site
The active site of the HIV protease is located at the dimer interface and is characterized by a catalytic dyad of two aspartic acid residues (Asp25 and Asp25').[2][11] The inhibitor binds within this active site, effectively occupying it and preventing the binding and subsequent cleavage of the viral polyproteins.
Key interactions, as revealed by X-ray crystallography, include:
-
Hydrogen Bonding: The central hydroxyl group of Indinavir forms critical hydrogen bonds with the carboxyl groups of the catalytic aspartate residues (Asp25 and Asp25').[2][12]
-
Flap Interaction: The two flexible β-hairpin "flaps" (residues 46-54) of the protease close down over the bound inhibitor.[11][13] This movement is crucial for catalytic activity and inhibitor binding, with specific interactions occurring between the flaps and the inhibitor, often mediated by a water molecule.[13][14][15]
-
Hydrophobic Interactions: The terminal phenyl and pyridine groups of Indinavir fit into hydrophobic pockets within the enzyme's binding cleft, enhancing its binding affinity and potency.[2]
Caption: Schematic of Indinavir's key interactions within the HIV protease active site.
Quantitative Efficacy and Resistance
The potency of an inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50).
Inhibitory Potency
Indinavir is a highly potent inhibitor, with reported Ki values in the sub-nanomolar range, signifying very tight binding to the protease.[16]
| Parameter | Value | Significance |
| Ki (Inhibition Constant) | ~0.36 nM[16] | Represents the intrinsic binding affinity of Indinavir to the HIV-1 protease. A lower Ki indicates higher potency. |
| IC50 (vs. Wild-Type HIV-1) | Varies | The concentration of Indinavir required to inhibit viral replication by 50% in cell culture. It is a measure of antiviral activity. |
| Protein Binding | ~60%[17] | The fraction of drug bound to plasma proteins, which is unavailable to act on the target. This influences pharmacokinetics. |
Note: Values can vary depending on experimental conditions and specific viral strains.
Mechanisms of Resistance
The selective pressure of antiretroviral therapy can lead to the emergence of drug-resistant HIV-1 variants. For Indinavir, resistance is primarily caused by the accumulation of specific mutations within the protease gene (pro).[18][19][20]
-
Primary Mutations: Mutations within the active site (e.g., V82A/T) can directly interfere with inhibitor binding.[21][22]
-
Secondary Mutations: Mutations outside the active site, including in the flap regions (e.g., M46I/L, I54V), can alter the enzyme's conformation, affecting flap dynamics and indirectly reducing inhibitor affinity.[19]
-
Cleavage Site Mutations: Interestingly, mutations can also arise in the Gag polyprotein at the protease cleavage sites.[18][19][23] These mutations can compensate for a less efficient, drug-resistant protease, restoring the virus's ability to replicate.[18][19]
The crystal structures of resistant protease variants complexed with Indinavir have revealed subtle changes in the binding site that account for the reduced affinity.[21]
Experimental Protocol: In Vitro HIV-1 Protease Inhibition Assay
The characterization of protease inhibitors relies on robust biochemical assays. A Fluorescence Resonance Energy Transfer (FRET)-based assay is a common, high-throughput method for measuring protease activity and inhibition.[24][25]
Principle of the FRET Assay
This assay uses a synthetic peptide substrate that contains a fluorophore and a quencher molecule separated by an HIV-1 protease-specific cleavage sequence.[24]
-
Intact Substrate: The fluorophore and quencher are in close proximity. When the fluorophore is excited, its energy is transferred to the quencher (FRET), and no fluorescence is emitted.
-
Cleavage: In the presence of active HIV-1 protease, the peptide is cleaved.
-
Signal: The fluorophore and quencher are separated, disrupting FRET. Excitation of the fluorophore now results in a detectable fluorescent signal.
-
Inhibition: An inhibitor like Indinavir prevents cleavage, keeping the FRET signal quenched. The degree of inhibition is proportional to the reduction in the fluorescent signal.[24]
Caption: Workflow for a FRET-based HIV-1 protease inhibition assay.
Step-by-Step Methodology
Causality: This protocol is designed to ensure that the measured activity is specific to the protease and that inhibition is accurately quantified. Each component and step is critical for maintaining enzyme stability and achieving reproducible results.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for HIV-1 protease activity (e.g., pH 6.5, containing NaCl, sodium acetate, EDTA, and freshly added DTT). Rationale: The specific pH and salt concentration mimic physiological conditions and maintain the enzyme's structural integrity and catalytic function.
-
HIV-1 Protease: Dilute recombinant HIV-1 protease to the desired working concentration in assay buffer. Keep on ice. Rationale: Low temperature is essential to prevent proteolytic degradation and maintain enzyme activity prior to the assay start.
-
FRET Substrate: Dissolve the FRET peptide substrate in DMSO to create a stock solution, then dilute to a working concentration in assay buffer. Rationale: DMSO is used for solubility of the hydrophobic peptide. The final concentration should be near the Michaelis constant (Km) for sensitive detection of competitive inhibitors.
-
Inhibitor (Indinavir): Prepare a serial dilution of Indinavir in DMSO, then dilute further in assay buffer. Rationale: Serial dilution allows for the determination of a dose-response curve and calculation of the IC50 value.
-
-
Assay Procedure (96-well plate format):
-
Controls: Designate wells for:
-
100% Activity Control: Protease + Substrate + Buffer (with DMSO vehicle).
-
No Enzyme Control (Blank): Substrate + Buffer.
-
Test Wells: Protease + Substrate + Indinavir dilution.
-
-
Plate Setup: Add 25 µL of Indinavir dilutions or vehicle control to the appropriate wells.
-
Enzyme Addition: Add 50 µL of the diluted HIV-1 protease to all wells except the blank.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.
-
Initiate Reaction: Add 25 µL of the FRET substrate to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity over time (kinetic mode) or at a fixed endpoint after a specific incubation period (e.g., 60 minutes). Use excitation and emission wavelengths appropriate for the specific fluorophore/quencher pair (e.g., Ex/Em = 340nm/490nm for EDANS/DABCYL).[25]
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Calculate the percentage of inhibition for each Indinavir concentration relative to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the Indinavir concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
Indinavir's mechanism of action is a paradigm of rational drug design. By acting as a high-affinity, competitive, transition-state analogue inhibitor of the essential HIV-1 protease, it effectively halts the viral maturation process. Understanding the precise molecular interactions, the kinetics of inhibition, and the pathways to resistance is crucial for the ongoing development of next-generation protease inhibitors that can overcome existing challenges and provide durable therapeutic options for individuals living with HIV. The experimental frameworks detailed herein provide the necessary tools for the continued evaluation and characterization of such novel antiviral agents.
References
-
PubChem. (n.d.). Indinavir. National Center for Biotechnology Information. Retrieved from [Link][26]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Indinavir Sulfate? Retrieved from [Link][1]
-
Sayer, J. M., et al. (2022, April 19). The HIV-1 Viral Protease Is Activated during Assembly and Budding Prior to Particle Release. Journal of Virology. Retrieved from [Link][27]
-
Pediatric Oncall. (n.d.). Indinavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Retrieved from [Link][10]
-
Pettit, S. C., et al. (2005, August). Initial Cleavage of the Human Immunodeficiency Virus Type 1 GagPol Precursor by Its Activated Protease Occurs by an Intramolecular Mechanism. Journal of Virology. Retrieved from [Link][28]
-
Zhang, Y. M., et al. (1997, November). Drug resistance during indinavir therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites. Journal of Virology. Retrieved from [Link][18]
-
Zhang, Y. M., et al. (1997, November). Drug resistance during indinavir therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites. ASM Journals. Retrieved from [Link][19]
-
Sastri, M., et al. (2004, April). Crystal structures of HIV protease V82A and L90M mutants reveal changes in the indinavir-binding site. European Journal of Biochemistry. Retrieved from [Link][21]
-
Rose, J. R., et al. (1996, August 13). Sequence requirements of the HIV-1 protease flap region determined by saturation mutagenesis and kinetic analysis of flap mutants. PNAS. Retrieved from [Link][14]
-
Mammano, F., et al. (1998, June). Human Immunodeficiency Virus Type 1 Protease Cleavage Site Mutations Associated with Protease Inhibitor Cross-Resistance Selected by Indinavir, Ritonavir, and/or Saquinavir. Journal of Virology. Retrieved from [Link][23]
-
Baca, M., & Kent, S. B. (1993, November 23). Catalytic contribution of flap-substrate hydrogen bonds in "HIV-1 protease" explored by chemical synthesis. PNAS. Retrieved from [Link][15]
-
Ling, J., et al. (2023, September 27). Exploring HIV-1 Maturation: A New Frontier in Antiviral Development. MDPI. Retrieved from [Link][9]
-
Torbeev, V. Y., et al. (2008, October 21). Protein conformational dynamics in the mechanism of HIV-1 protease catalysis. PNAS. Retrieved from [Link][13]
-
Kräusslich, H. G., et al. (1995, October). Cleavage of Human Immunodeficiency Virus Type 1 Proteinase from the N-Terminally Adjacent p6 Protein Is Essential for Efficient Gag Polyprotein Processing and Viral Infectivity*. Journal of Virology. Retrieved from [Link][7]
-
Miller, M. (2012, June 26). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. PMC. Retrieved from [Link][16]
-
Liu, S., et al. (2014, October 23). Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe. PMC. Retrieved from [Link][24]
-
AnaSpec. (n.d.). SensoLyte® 490 HIV Protease Assay Kit Fluorimetric. Retrieved from [Link][25]
-
Lockbaum, G., et al. (2021, July 14). Subtype-Specific HIV-1 Protease and the Role of Hinge and Flap Dynamics in Drug Resistance: A Subtype C Narrative. MDPI. Retrieved from [Link][11]
-
Lawal, M. M., et al. (2018, November). Illustration of Gag and Gag-Pol cleavage process by HIV-1 PR. ResearchGate. Retrieved from [Link][5]
-
Ghasemi, M., et al. (2021, September 27). Comparative analysis of the unbinding pathways of antiviral drug Indinavir from HIV and HTLV1 proteases by supervised molecular dynamics simulation. PMC. Retrieved from [Link][29]
-
Cheong, M. G., et al. (2021, May 19). Reviewing HIV-1 Gag Mutations in Protease Inhibitors Resistance: Insights for Possible Novel Gag Inhibitor Designs. MDPI. Retrieved from [Link][22]
-
Wondrak, E. M., et al. (2011, March 1). HIV protease inhibitors: a review of molecular selectivity and toxicity. PMC. Retrieved from [Link][12]
-
Anderson, D. C., et al. (2000, May). Indinavir plasma protein binding in HIV-1-infected adults. AIDS. Retrieved from [Link][17]
Sources
- 1. What is the mechanism of Indinavir Sulfate? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. HIV - Wikipedia [en.wikipedia.org]
- 7. Cleavage of Human Immunodeficiency Virus Type 1 Proteinase from the N-Terminally Adjacent p6* Protein Is Essential for Efficient Gag Polyprotein Processing and Viral Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. Indinavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Subtype-Specific HIV-1 Protease and the Role of Hinge and Flap Dynamics in Drug Resistance: A Subtype C Narrative [mdpi.com]
- 12. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein conformational dynamics in the mechanism of HIV-1 protease catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Catalytic contribution of flap-substrate hydrogen bonds in "HIV-1 protease" explored by chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indinavir plasma protein binding in HIV-1-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug resistance during indinavir therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Drug resistance during indinavir therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crystal structures of HIV protease V82A and L90M mutants reveal changes in the indinavir-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. journals.asm.org [journals.asm.org]
- 24. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 25. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 26. Indinavir | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. The HIV-1 Viral Protease Is Activated during Assembly and Budding Prior to Particle Release - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Initial Cleavage of the Human Immunodeficiency Virus Type 1 GagPol Precursor by Its Activated Protease Occurs by an Intramolecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Comparative analysis of the unbinding pathways of antiviral drug Indinavir from HIV and HTLV1 proteases by supervised molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
